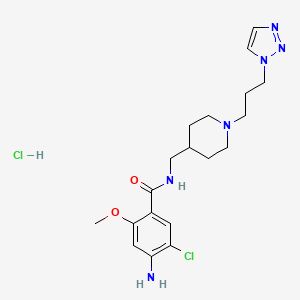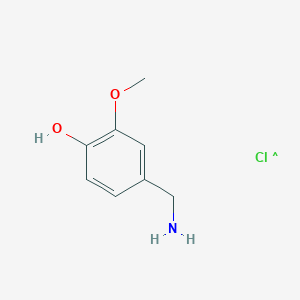
4-Hydroxy-3-methoxybenzylamine, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methoxybenzylamine hydrochloride, also known as vanillylamine hydrochloride, is a chemical compound with the molecular formula C₈H₁₂ClNO₂. It is a derivative of vanillin and is characterized by the presence of both hydroxyl and methoxy groups on the benzene ring, along with an amine group. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 4-Hydroxy-3-methoxybenzylamine hydrochloride typically involves the reduction of 4-hydroxy-3-methoxyphenyl oxime. The process includes the following steps:
Starting Material: 4-hydroxy-3-methoxyphenyl oxime.
Reducing Agent: Anhydrous ammonium formate.
Catalyst: Palladium on carbon (Pd/C).
Solvent: Methanol.
Reaction Conditions: The reaction is carried out under atmospheric pressure.
Hydrochlorination: Hydrochloric acid is added to the filtrate to obtain the target product.
This method is advantageous for industrial production due to its high yield (over 90%) and purity (over 99%) .
Análisis De Reacciones Químicas
4-Hydroxy-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The hydroxyl and methoxy groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxybenzylamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and the production of various chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and signaling pathways, resulting in various physiological effects .
Comparación Con Compuestos Similares
4-Hydroxy-3-methoxybenzylamine hydrochloride can be compared with other similar compounds, such as:
Vanillin: The parent compound from which it is derived.
4-Hydroxy-3-methoxybenzaldehyde: Another derivative of vanillin with different functional groups.
3-Methoxy-4-hydroxyphenethylamine: A compound with similar structural features but different biological activities.
The uniqueness of 4-Hydroxy-3-methoxybenzylamine hydrochloride lies in its combination of hydroxyl, methoxy, and amine groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H11ClNO2 |
|---|---|
Peso molecular |
188.63 g/mol |
InChI |
InChI=1S/C8H11NO2.Cl/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3; |
Clave InChI |
LOYPVODLNGWOLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CN)O.[Cl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



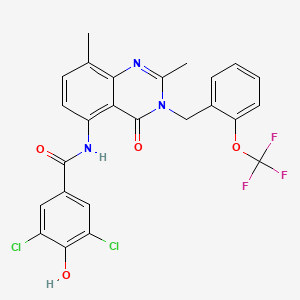
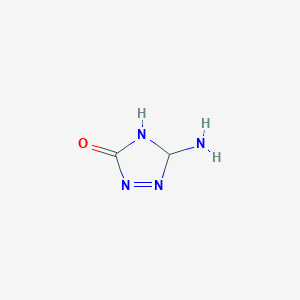
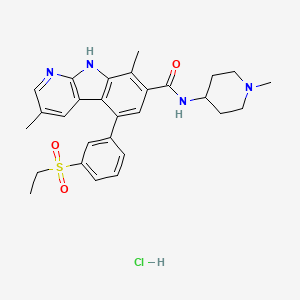
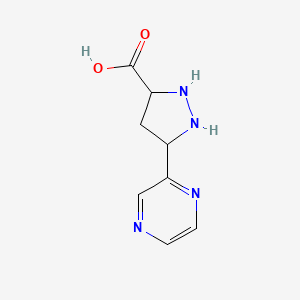

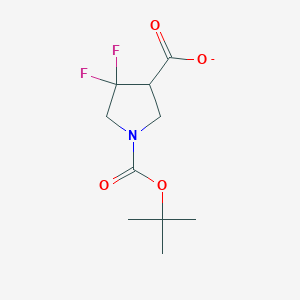



![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)

![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12362828.png)
